N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15690541
InChI: InChI=1S/C15H11BrN2O3/c16-12-3-1-2-11(7-12)15(19)18-17-8-10-4-5-13-14(6-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+
SMILES:
Molecular Formula: C15H11BrN2O3
Molecular Weight: 347.16 g/mol

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide

CAS No.:

Cat. No.: VC15690541

Molecular Formula: C15H11BrN2O3

Molecular Weight: 347.16 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide -

Specification

Molecular Formula C15H11BrN2O3
Molecular Weight 347.16 g/mol
IUPAC Name N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-bromobenzamide
Standard InChI InChI=1S/C15H11BrN2O3/c16-12-3-1-2-11(7-12)15(19)18-17-8-10-4-5-13-14(6-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+
Standard InChI Key KOPTUNWJDBSRBP-CAOOACKPSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br

Introduction

Structural Analysis

Molecular Architecture

The compound features:

  • Benzodioxole ring: A fused bicyclic structure with two oxygen atoms at positions 1 and 3, contributing to electronic stability .

  • 3-Bromobenzohydrazide: A brominated aromatic ring linked via a hydrazone group (-NH-N=CH-), introducing steric and electronic effects .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₁BrN₂O₃
Molecular Weight347.16 g/mol
IUPAC NameN-[(E)-1,3-Benzodioxol-5-ylmethylideneamino]-3-bromobenzamide
SMILESC1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br

Stereochemical Considerations

The (E)-configuration of the hydrazone linkage is critical for molecular rigidity and intermolecular interactions. This geometry influences binding affinity in biological systems and crystallographic packing .

Synthesis and Optimization

General Synthetic Approach

While explicit protocols for this compound are unpublished, analogous hydrazones are synthesized via:

  • Condensation: Reacting 1,3-benzodioxole-5-carbaldehyde with 3-bromobenzohydrazide under acidic conditions (e.g., acetic acid) .

  • Purification: Crystallization from ethanol or chromatographic methods to isolate the (E)-isomer .

Table 2: Comparative Synthesis of Analogous Hydrazones

Analog SubstituentYield (%)ConditionsSource
3-Iodobenzohydrazide72EtOH, reflux, 6h
3,4-Dimethoxybenzohydrazide68HCl catalysis, RT
Cyclohexanecarbohydrazide65Acetic acid, 80°C

Challenges and Solutions

  • Isomer Separation: The (E/Z)-isomerism necessitates careful solvent selection (e.g., polar aprotic solvents favor (E)-form) .

  • Bromine Stability: Harsh conditions may debrominate the aromatic ring; mild temperatures (<80°C) are recommended .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm hydrazone formation .

  • NMR: ¹H NMR signals at δ 8.2–8.5 ppm (imine proton) and δ 6.8–7.5 ppm (aromatic protons) .

Solubility and Stability

  • Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane .

  • Thermal Stability: Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of analogs .

Biological and Industrial Applications

Antimicrobial Activity

Analogous hydrazones exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), attributed to the bromine atom’s electronegativity disrupting microbial membranes .

Catalytic and Material Science Uses

  • Coordination Chemistry: Hydrazones act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with redox activity .

  • Polymer Stabilizers: The benzodioxole moiety scavenges free radicals, extending polymer lifespan .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and stereoselectivity .

  • Pharmacokinetic Profiling: Assessing bioavailability and metabolic pathways in in vivo models .

  • Structure-Activity Relationships (SAR): Systematically varying substituents (e.g., replacing Br with Cl, CH₃) to enhance efficacy .

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